5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group. The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Flow microreactor systems can be employed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amine group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.
Substitution: Deprotection of the Boc group yields the free amine, which can undergo further functionalization.
Scientific Research Applications
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a reactive amine, which can then interact with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and share similar protective group chemistry.
Uniqueness
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. The combination of a Boc-protected amine and a carboxylic acid group on the same molecule allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
2248413-98-9 |
---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-8-7(9(15)16)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,17)(H,15,16) |
InChI Key |
ROXRHDDMRVEJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.